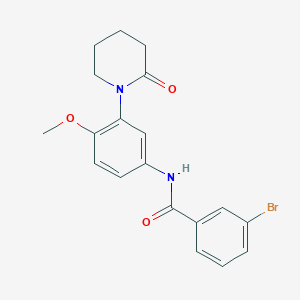
3-bromo-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
3-bromo-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide and its derivatives have been explored for their pharmacological potential through in silico and experimental studies. These compounds have been synthesized and assessed for their cytotoxicity using organisms like Artemia salina and Daphnia magna. Moreover, their antimicrobial activity has been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting their potential in developing novel pharmacological agents (Rosca, 2020).
Antipsychotic Agents
The compound and related structures have been studied for their antidopaminergic properties, offering insights into their potential as atypical antipsychotic agents. These studies have explored the synthesis and evaluation of these compounds, assessing their efficacy in vitro and in vivo, thereby underlining their significance in investigating dopamine D-2 mediated responses and their application in receptor binding studies (Högberg et al., 1990).
Antimicrobial and Antifungal Activities
The derivatives of 3-bromo-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide have shown promising results in antimicrobial and antifungal screenings. Research indicates these compounds can significantly inhibit the growth of pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm formation capabilities. This property is crucial for the development of anti-microbial agents with antibiofilm properties, potentially contributing to the treatment of infections caused by these pathogens (Limban, Marutescu, & Chifiriuc, 2011).
Photosensitizers for Photodynamic Therapy
Exploratory studies have also been conducted on the application of derivatives in photodynamic therapy (PDT), particularly in the treatment of cancer. These studies have focused on understanding the photophysical and photochemical properties of such compounds, assessing their potential as photosensitizers. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these compounds make them promising candidates for Type II photosensitizers in PDT, highlighting their potential in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Properties
Some benzamide derivatives have been synthesized and tested for their anticonvulsant activity. The testing involved standard screening methods, showing that specific analogues were either equipotent with or more potent than phenytoin, a commonly used anticonvulsant drug. This finding suggests the therapeutic potential of these compounds in managing seizure disorders (Mussoi et al., 1996).
Mecanismo De Acción
Target of Action
It’s known that similar compounds have shown affinity towards multiple receptors .
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Similar compounds have shown diverse biological activities, indicating potential bioavailability .
Result of Action
Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that similar compounds have shown diverse biological activities in various environments .
Propiedades
IUPAC Name |
3-bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c1-25-17-9-8-15(12-16(17)22-10-3-2-7-18(22)23)21-19(24)13-5-4-6-14(20)11-13/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBMAZXLKRSPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

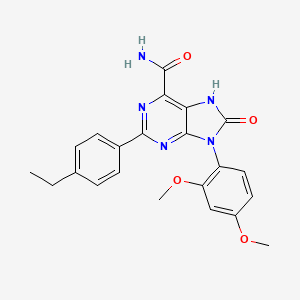
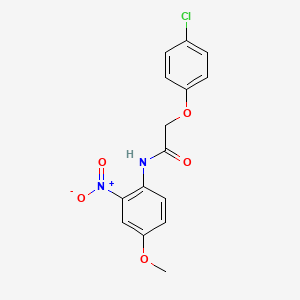


![N-(4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2915968.png)
![N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2915971.png)
![N-[2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2915972.png)
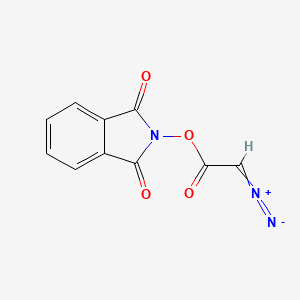
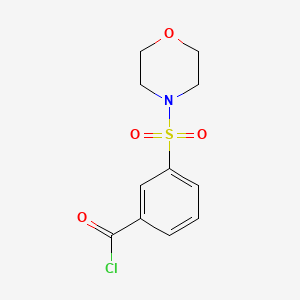
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cyclohexyloxamide](/img/structure/B2915976.png)
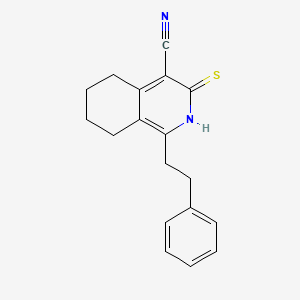
![5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2915980.png)
![5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide](/img/structure/B2915981.png)
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-isopropyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2915985.png)